BenchChemオンラインストアへようこそ!

Aak1-IN-5

AAK1 inhibition enzymatic assay kinase inhibitor potency

AAK1-IN-5 (1815613-44-5) delivers sub-nanomolar AAK1 inhibition—enzymatic IC50 1.2 nM, Ki 0.05 nM, cell IC50 0.5 nM—providing >225-fold greater potency than SGC-AAK1-1 (IC50 270 nM) and >2.7-fold over LP-935509 (IC50 3.3 nM). With human liver microsome t½ >120 min, oral efficacy at 1–3 mg/kg in rat CCI neuropathic pain models, and superior metabolic stability versus earlier biaryl alkyl ether analogs, this CNS-penetrant inhibitor is optimal for in vivo target validation where robust spinal cord AAK1 engagement is essential. Choose AAK1-IN-5 for definitive SAR benchmarking and chronic oral dosing paradigms.

Molecular Formula C19H23F4N3O
Molecular Weight 385.4 g/mol
Cat. No. B12425128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAak1-IN-5
Molecular FormulaC19H23F4N3O
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N
InChIInChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1
InChIKeyHVHRHDHQHUAOQI-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AAK1-IN-5: A High-Potency, CNS-Penetrant, Orally Active AAK1 Inhibitor for Neuropathic Pain Research


AAK1-IN-5 (CAS: 1815613-44-5) is a small-molecule adaptor protein-2-associated kinase 1 (AAK1) inhibitor characterized by sub-nanomolar binding affinity, oral bioavailability, and central nervous system (CNS) penetration. The compound exhibits an AAK1 enzymatic IC50 of 1.2 nM, a filter-binding Ki of 0.05 nM, and a cellular IC50 of 0.5 nM in μ2 phosphorylation assays [1]. AAK1-IN-5 was identified through a systematic medicinal chemistry optimization campaign targeting biaryl alkyl ethers, with demonstrated efficacy in reducing hyperalgesia in the rat chronic constriction injury (CCI) model of neuropathic pain at oral doses of 1–3 mg/kg . The compound belongs to the broader class of AAK1 inhibitors under investigation for non-opioid management of neuropathic pain conditions.

Why AAK1-IN-5 Cannot Be Interchanged with SGC-AAK1-1, LP-935509, or Earlier AAK1-IN-Series Analogs


AAK1 inhibitors exhibit substantial variability across three critical dimensions that preclude generic substitution: enzymatic inhibitory potency, selectivity profile against closely related NAK family kinases (BIKE/GAK), and translational in vivo efficacy in neuropathic pain models. AAK1-IN-5 demonstrates an enzymatic IC50 of 1.2 nM, representing a >225-fold potency advantage over the widely used chemical probe SGC-AAK1-1 (IC50 = 270 nM) [1] and a >2.7-fold advantage over LP-935509 (IC50 = 3.3 nM) . Within the AAK1-IN series itself, AAK1-IN-5 (IC50 = 1.2 nM; cell IC50 = 0.5 nM) is approximately 4-fold more potent enzymatically than AAK1-IN-4 (IC50 = 4.6 nM; cell IC50 = 8.6 nM) and 5-fold more potent than AAK1-IN-2 (IC50 = 5.8 nM) . Metabolic stability further differentiates these compounds: AAK1-IN-5 exhibits human liver microsome half-life exceeding 120 minutes, whereas many earlier analogs in the optimization campaign demonstrated substantially shorter stability profiles that limited their utility for in vivo studies [1]. These quantitative disparities in potency and metabolic durability mean that experimental outcomes obtained with SGC-AAK1-1, LP-935509, or AAK1-IN-2/-3/-4 cannot be assumed to extrapolate to AAK1-IN-5, nor can these compounds serve as functionally equivalent substitutes in target validation or in vivo efficacy studies.

Quantitative Evidence for AAK1-IN-5 Differentiation: Potency, Cellular Activity, Metabolic Stability, and In Vivo Efficacy


Enzymatic Potency: AAK1-IN-5 Demonstrates Sub-Nanomolar Binding Affinity and 225-Fold Higher Potency Than SGC-AAK1-1

AAK1-IN-5 exhibits an AAK1 enzymatic IC50 of 1.2 nM and a filter-binding dissociation constant (Ki) of 0.05 nM, measured in biochemical assays using recombinant AAK1 kinase domain [1]. By comparison, the chemical probe SGC-AAK1-1 has a reported AAK1 IC50 of 270 nM and Ki of 9 nM . This represents a 225-fold improvement in IC50 (1.2 nM vs. 270 nM) and a 180-fold improvement in binding affinity (0.05 nM vs. 9 nM) for AAK1-IN-5. The substantially lower Ki indicates that AAK1-IN-5 occupies the ATP-binding pocket with markedly higher affinity, enabling complete target engagement at lower compound concentrations.

AAK1 inhibition enzymatic assay kinase inhibitor potency filter-binding Ki

Cellular Potency: AAK1-IN-5 Exhibits Sub-Nanomolar Cellular Activity with 4.8-Fold Superiority Over AAK1-IN-4

In cellular assays measuring inhibition of AAK1-mediated μ2 subunit phosphorylation, AAK1-IN-5 demonstrates a cellular IC50 of 0.5 nM in HEK293 cells overexpressing human AAK1 [1]. This cellular potency is approximately 17-fold higher than that of AAK1-IN-4 (cell IC50 = 8.6 nM) and represents a 5.8-fold improvement over LP-935509 (cell IC50 = 2.8 nM in the same μ2 phosphorylation assay) . The sub-nanomolar cellular IC50 confirms that the high biochemical potency of AAK1-IN-5 translates effectively into intact cellular systems, with minimal drop-off between enzymatic and cellular activity.

cellular assay μ2 phosphorylation HEK293 cells target engagement

Metabolic Stability: AAK1-IN-5 Displays Extended Human Liver Microsome Half-Life Exceeding 120 Minutes

AAK1-IN-5 (tested at 0.5 μM over 0–10 minutes) exhibits robust metabolic stability across species, with human and mouse liver microsome half-lives exceeding 120 minutes [1]. In rat, cynomolgus monkey, and dog liver microsomes, the half-lives are 76.0, 17.6, and 26.0 minutes, respectively [1]. This stability profile represents a key optimization outcome relative to earlier biaryl alkyl ether analogs evaluated during the medicinal chemistry campaign, many of which were deprioritized due to insufficient metabolic stability that would have precluded meaningful in vivo exposure following oral administration.

metabolic stability liver microsomes in vitro ADME half-life

In Vivo Efficacy: Oral AAK1-IN-5 Reduces Hyperalgesia in Rat CCI Model at 1–3 mg/kg Doses

AAK1-IN-5 (administered orally at 1 mg/kg and 3 mg/kg over a 0–5.5 hour timeframe) efficiently reduces hyperalgesia in male Sprague-Dawley rats subjected to chronic constriction injury (CCI), a well-established model of neuropathic pain [1]. This in vivo efficacy confirms that the compound's favorable in vitro potency and metabolic stability translate into functional CNS target engagement and antinociceptive activity following oral administration. By comparison, the clinical-stage AAK1 inhibitor LX9211 (BMS-986176) has demonstrated efficacy in diabetic peripheral neuropathic pain (DPNP) in Phase II trials, validating the therapeutic relevance of AAK1 inhibition but at a far more advanced stage of development [2]. AAK1-IN-5 serves as a research-grade tool for preclinical target validation and mechanistic studies in neuropathic pain models.

neuropathic pain chronic constriction injury in vivo efficacy oral bioavailability

Optimal Research and Procurement Scenarios for AAK1-IN-5 in Academic and Pharmaceutical Settings


Preclinical Target Validation Studies Requiring Potent, CNS-Penetrant AAK1 Inhibition

AAK1-IN-5 is optimally suited for in vivo target validation experiments where robust inhibition of spinal cord AAK1 is required to establish the role of AAK1 in neuropathic pain signaling. The compound's sub-nanomolar cellular IC50 (0.5 nM) and demonstrated oral efficacy at 1–3 mg/kg in the rat CCI model [1] make it a superior choice over less potent analogs such as SGC-AAK1-1 (IC50 = 270 nM) or AAK1-IN-4 (cell IC50 = 8.6 nM) for studies where insufficient target engagement could confound interpretation of behavioral outcomes.

Chronic Oral Dosing Studies in Rodent Neuropathic Pain Models

The extended human liver microsome half-life exceeding 120 minutes and rat half-life of 76.0 minutes [1] support the use of AAK1-IN-5 in chronic oral dosing paradigms. This metabolic stability profile differentiates AAK1-IN-5 from earlier biaryl alkyl ether analogs that exhibited insufficient stability for sustained exposure, enabling once-daily or twice-daily oral dosing schedules in rodent models of neuropathic pain without the need for continuous infusion or specialized formulation approaches.

Comparative Pharmacology Studies Benchmarking AAK1 Inhibitor Potency Across Compound Series

AAK1-IN-5 serves as a high-potency reference standard for comparative studies evaluating the structure-activity relationships (SAR) of AAK1 inhibitors. With enzymatic IC50 of 1.2 nM, Ki of 0.05 nM, and cell IC50 of 0.5 nM [1], AAK1-IN-5 represents the optimized outcome of the biaryl alkyl ether series and provides a benchmark against which novel AAK1 inhibitors can be assessed. Procurement of AAK1-IN-5 alongside AAK1-IN-2 (IC50 = 5.8 nM), AAK1-IN-4 (IC50 = 4.6 nM), and LP-935509 (IC50 = 3.3 nM) enables systematic evaluation of potency thresholds required for cellular and in vivo activity.

Mechanistic Studies of AAK1-Dependent AP-2 Complex Phosphorylation and Clathrin-Mediated Endocytosis

The sub-nanomolar cellular potency of AAK1-IN-5 (cell IC50 = 0.5 nM in μ2 phosphorylation assays) [1] makes it an ideal tool for dissecting AAK1-dependent regulation of AP-2 complex function and clathrin-mediated endocytosis. At low nanomolar concentrations that achieve near-complete AAK1 inhibition, AAK1-IN-5 minimizes confounding off-target kinase inhibition that could complicate interpretation of endocytic trafficking phenotypes. This is particularly relevant given that less selective AAK1 inhibitors may engage BIKE or GAK at concentrations required for full AAK1 suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aak1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.